4-[(4-chloroanilino)methylene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one
Description
4-[(4-chloroanilino)methylene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one is a chemical compound known for its diverse applications in scientific research and industry This compound features a pyrazolone core, which is a common structural motif in various biologically active molecules
Properties
IUPAC Name |
4-[(4-chlorophenyl)iminomethyl]-5-phenyl-1,2-dihydropyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O/c17-12-6-8-13(9-7-12)18-10-14-15(19-20-16(14)21)11-4-2-1-3-5-11/h1-10H,(H2,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLTRLSFNFWTJQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)NN2)C=NC3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-chloroanilino)methylene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one typically involves the condensation of 4-chloroaniline with 5-phenyl-2,4-dihydro-3H-pyrazol-3-one under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-[(4-chloroanilino)methylene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The chloroanilino group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazolone compounds.
Scientific Research Applications
Synthesis and Preparation
The synthesis of 4-[(4-chloroanilino)methylene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one typically involves the condensation of 4-chloroaniline with 5-phenyl-2,4-dihydro-3H-pyrazol-3-one under specific reaction conditions. The reaction often requires a catalyst and appropriate solvents to facilitate the formation of the desired product. Industrial production may involve large-scale synthesis with optimized conditions for yield and purity .
Biological Activities
The compound has been investigated for various biological activities, including:
- Antimicrobial Properties : Studies have shown that derivatives of pyrazolone compounds exhibit significant antimicrobial activity. Research indicates that this compound could serve as a lead compound for developing new antimicrobial agents .
- Anticancer Potential : The compound has been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies demonstrated that certain derivatives exhibit selective cytotoxicity against various human cancer cell lines, suggesting potential therapeutic applications in oncology .
Material Science
In material science, this compound can be utilized as a building block for synthesizing more complex molecules. Its unique structural features allow for modifications that can lead to the development of new materials with desirable properties .
Pharmaceutical Development
The therapeutic potential of this compound is being explored in drug development. Its interactions with specific molecular targets may provide insights into the mechanisms of action relevant to treating various diseases .
Case Study 1: Anticancer Activity
A study published in PMC evaluated several pyrazolone derivatives for their anticancer properties against colorectal carcinoma cells. The findings revealed that specific derivatives exhibited significant cytotoxic effects, with one compound showing dose-dependent activity leading to apoptotic cell death .
Case Study 2: Antimicrobial Efficacy
Research conducted on various pyrazolone derivatives highlighted their effectiveness against bacterial strains. The study demonstrated that modifications to the pyrazolone structure could enhance antimicrobial activity, positioning these compounds as promising candidates for further development .
Mechanism of Action
The mechanism of action of 4-[(4-chloroanilino)methylene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-chloroanilino)methylene]-5-(methoxymethyl)-2,4-dihydro-3H-pyrazol-3-one
- 4-[(4-chloroanilino)methylene]-5-(methyl)-2,4-dihydro-3H-pyrazol-3-one
Uniqueness
4-[(4-chloroanilino)methylene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one is unique due to its specific structural features, such as the combination of a chloroanilino group and a phenyl group, which confer distinct chemical reactivity and potential applications. This uniqueness makes it a valuable compound for various scientific and industrial purposes.
Biological Activity
4-[(4-chloroanilino)methylene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one is a synthetic compound belonging to the class of pyrazolones, which are known for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, including its antimicrobial and anticancer properties.
The molecular formula of this compound is C16H12ClN3O, with a molecular weight of 297.74 g/mol. The predicted density is approximately 1.32 g/cm³, and it has a pKa value of around 8.50, indicating its acidic nature under physiological conditions .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It may modulate enzyme activity or receptor binding, leading to various pharmacological effects. The precise mechanisms are still under investigation, but studies suggest that it may exert its effects through:
- Inhibition of Enzymatic Activity : Targeting enzymes involved in cell proliferation or inflammation.
- Modulation of Signal Transduction Pathways : Influencing pathways critical for cell survival and apoptosis.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of pyrazolones have been tested against various bacterial strains and fungi, showing promising results in inhibiting their growth .
Anticancer Activity
Several studies have highlighted the anticancer potential of pyrazolone derivatives. In vitro assays have demonstrated that these compounds can induce apoptosis in cancer cells and inhibit tumor growth in animal models. The mechanisms proposed include:
- Induction of Cell Cycle Arrest : Preventing cancer cells from proliferating.
- Activation of Apoptotic Pathways : Triggering programmed cell death in malignant cells.
Study on Anticonvulsant Activity
A study evaluated the anticonvulsant properties of similar pyrazolone compounds using the maximal electroshock-induced seizure (MES) model in mice. The results showed that many derivatives provided significant protection against seizures with minimal neurotoxicity compared to traditional anticonvulsants like phenytoin .
Antioxidant Properties
Another investigation focused on the antioxidant capacity of pyrazolone derivatives, including this compound. The study found that these compounds exhibited strong free radical scavenging activity, suggesting their potential use as therapeutic agents in oxidative stress-related conditions .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
